5-Chloro-2,4-dinitrobenzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60532-50-5 |
|---|---|
Molecular Formula |
C7H4ClN3O5 |
Molecular Weight |
245.58 g/mol |
IUPAC Name |
5-chloro-2,4-dinitrobenzamide |
InChI |
InChI=1S/C7H4ClN3O5/c8-4-1-3(7(9)12)5(10(13)14)2-6(4)11(15)16/h1-2H,(H2,9,12) |
InChI Key |
RJJFURIZOMAQLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 2,4 Dinitrobenzamide
Established Synthetic Routes
The most well-documented and traditional method for synthesizing 5-Chloro-2,4-dinitrobenzamide involves a two-step process starting from its corresponding carboxylic acid. This method is a classic example of converting a carboxylic acid to a more reactive derivative to facilitate amide bond formation.
The primary precursor for the synthesis is 5-chloro-2,4-dinitrobenzoic acid . This starting material contains the necessary chloro and dinitro-substituted benzene (B151609) ring. To convert the carboxylic acid group into an amide, two key reactants are required: an activating agent and an ammonia (B1221849) source.
Activating Agent: Thionyl chloride (SOCl₂) is commonly employed to convert the carboxylic acid into a more reactive acyl chloride. This is a standard procedure in organic synthesis for activating carboxylic acids.
Ammonia Source: Gaseous or aqueous ammonia is used as the nucleophile to react with the activated acyl chloride, forming the final benzamide (B126) product.
A patent describing the synthesis of related compounds explicitly outlines the use of 5-chloro-2,4-dinitrobenzoic acid as the starting material. The process involves its conversion to the acid chloride with thionyl chloride, followed by reaction with ammonia to yield this compound.
Table 1: Precursor and Reactants for Established Synthesis
| Role | Compound/Reagent | Chemical Formula |
| Starting Material | 5-chloro-2,4-dinitrobenzoic acid | C₇H₃ClN₂O₆ |
| Activating Agent | Thionyl chloride | SOCl₂ |
| Amine Source | Ammonia | NH₃ |
The established synthesis is typically carried out in two distinct steps under specific conditions.
Step 1: Formation of 5-chloro-2,4-dinitrobenzoyl chloride
In this step, 5-chloro-2,4-dinitrobenzoic acid is reacted with an excess of thionyl chloride. The reaction is often performed in an inert solvent or neat (using thionyl chloride as both reactant and solvent). The mixture is typically heated to reflux to ensure complete conversion. The excess thionyl chloride is then removed, often by distillation under reduced pressure, to yield the crude acid chloride.
Step 2: Amidation
The resulting 5-chloro-2,4-dinitrobenzoyl chloride is then reacted with ammonia. This step is usually carried out in an inert solvent at a controlled temperature to manage the exothermic nature of the reaction. The product, this compound, precipitates from the reaction mixture and can be collected by filtration.
While this reaction sequence does not typically require a catalyst in the traditional sense, the activation of the carboxylic acid with thionyl chloride is a critical chemical transformation that enables the subsequent amidation.
Table 2: Typical Reaction Conditions for Established Synthesis
| Step | Reactants | Solvent | Temperature | Notes |
| Acid Chloride Formation | 5-chloro-2,4-dinitrobenzoic acid, Thionyl chloride | Neat or inert solvent | Reflux | Excess thionyl chloride is removed post-reaction. |
| Amidation | 5-chloro-2,4-dinitrobenzoyl chloride, Ammonia | Inert solvent | Controlled | The product often precipitates from the solution. |
Advanced Synthesis Strategies
While the established route is reliable, modern organic synthesis often seeks more efficient and streamlined procedures. For this compound, this can involve consolidating reaction steps or employing multi-step sequences with purified intermediates for higher purity final products.
A one-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offers advantages in terms of time, resource efficiency, and waste reduction. While a specific one-pot synthesis for this compound from its benzoic acid is not extensively documented in the literature, the conversion of carboxylic acids to amides can often be achieved in a single pot. This would typically involve the in-situ generation of the activated carboxylic acid derivative followed by the immediate introduction of the amine. For instance, various coupling agents can be used to facilitate the direct amidation of carboxylic acids, potentially allowing for a one-pot procedure.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign. For the synthesis of this compound, several green chemistry concepts could be applied to improve its environmental footprint.
One promising area is the use of mechanochemistry , which involves conducting reactions in the solid state with minimal or no solvent. A study on the mechanochemical amidation of carboxylic acids demonstrated that 3,5-dinitrobenzoic acid, a structurally similar compound, could be converted to its amide in moderate yield by grinding it with an activating agent and an amine. rsc.org This suggests that a solvent-free or low-solvent synthesis of this compound may be feasible.
Another green approach is the use of flow chemistry . Continuous flow reactors offer better control over reaction parameters, improved safety, and can lead to higher yields and purity. The direct amidation of acids has been successfully demonstrated in a screw reactor for continuous flow synthesis, providing a potential avenue for a more sustainable production of this compound. rsc.org
Biocatalysis represents another frontier in green chemistry. The use of enzymes to catalyze amide bond formation is an area of active research. While specific biocatalytic methods for the synthesis of this compound are not yet established, the development of robust enzymes for amidation could offer a highly selective and environmentally friendly alternative to traditional chemical methods in the future.
Utilization of Environmentally Benign Solvents and Reagents
The choice of solvent is a critical factor in the environmental impact of a chemical process, often accounting for the largest portion of mass waste. acs.org The principles of green chemistry advocate for replacing traditional, hazardous solvents with safer and more sustainable alternatives. mlsu.ac.inresearchgate.net
Detailed research findings indicate a shift away from volatile organic compounds (VOCs) like toluene, benzene, and chlorinated solvents, which are known for their toxicity and environmental persistence. acs.org Greener alternatives include water, supercritical fluids, ionic liquids (ILs), and deep eutectic solvents (DESs). researchgate.netmdpi.com Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. mdpi.com ILs and DESs are gaining attention for their low volatility, thermal stability, and tunable properties, which can enhance reaction rates and selectivity. researchgate.net
In the context of synthesizing this compound, which could be prepared from 5-chloro-2,4-dinitrobenzoic acid acs.org, a green approach would replace solvents like dimethylformamide (DMF) or chlorinated solvents with these benign alternatives. Furthermore, the use of ultrasound or microwave irradiation can often facilitate reactions in greener solvents, sometimes even under solvent-free conditions. nih.govprimescholars.com For instance, the synthesis of various heterocyclic compounds has been successfully achieved in water under ultrasonic or microwave irradiation, leading to high yields and reduced reaction times. mdpi.comprimescholars.com
The selection of reagents is also paramount. A patented method for a related compound, 5-chloro-2-nitroaniline, highlights the use of formic acid as a protecting agent instead of acetic anhydride, noting it is more economical and environmentally friendly. google.com This principle of substituting hazardous reagents with safer ones is a cornerstone of green synthesis design.
Table 1: Comparison of Traditional vs. Green Solvents for Organic Synthesis
| Solvent Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Solvents | Benzene, Toluene, Dichloromethane, DMF | High solvency for a wide range of compounds. | Toxic, carcinogenic, flammable, environmentally persistent, high vapor pressure leading to air pollution. acs.org |
| Green Solvents | Water, Supercritical CO₂, Ionic Liquids (ILs), Deep Eutectic Solvents (DESs) | Low toxicity, non-flammable (water, scCO₂), low volatility (ILs, DESs), recyclable, often derived from renewable sources. researchgate.netmdpi.com | Limited solvency for non-polar compounds (water), high pressure required (scCO₂), potential toxicity and high cost (some ILs). |
Atom Economy and Waste Minimization Strategies
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. mlsu.ac.inchembam.com A high atom economy signifies that minimal atoms are wasted as byproducts. This is often contrasted with reaction yield, as a reaction can have a 100% yield but still generate significant waste, resulting in a low atom economy. chembam.com The Environmental Factor (E-factor), defined as the total mass of waste generated per mass of product, is another crucial metric for evaluating the environmental impact of a process. chembam.com
Synthetic strategies that maximize atom economy include rearrangement reactions, addition reactions, and catalytic processes that avoid the use of stoichiometric reagents that are not incorporated into the final product. kccollege.ac.in For the synthesis of this compound, a traditional amidation of 5-chloro-2,4-dinitrobenzoic acid using a coupling agent would likely have a poor atom economy due to the formation of non-incorporated byproducts from the coupling agent.
A key strategy for waste minimization is to design syntheses where byproducts are benign or, ideally, have value themselves. chembam.com For example, the Cumene process for phenol (B47542) synthesis is considered green because the 'by-product,' acetone, is also a valuable commercial chemical. chembam.com While not always possible, this approach fundamentally reduces waste. Minimizing the number of synthetic steps, avoiding unnecessary derivatization, and using recyclable catalysts are also effective waste reduction strategies. mlsu.ac.inmdpi.com
Table 2: Hypothetical Atom Economy and E-Factor for a Synthesis Route
| Concept | Formula | Goal for Green Synthesis | Significance |
|---|---|---|---|
| Atom Economy | (MW of desired product / Σ MW of all reactants) x 100% chembam.comkccollege.ac.in | Maximize (approach 100%) | Measures the intrinsic efficiency of a reaction in converting reactant atoms to product, independent of yield. mlsu.ac.in |
| E-Factor | Total mass of waste (kg) / Mass of product (kg) chembam.com | Minimize (approach 0) | Provides a practical measure of the total waste generated, including solvent losses and reagent byproducts. The pharmaceutical industry historically has high E-factors (25-100+). acs.org |
Catalytic Green Synthesis Protocols
Catalysis is a pillar of green chemistry, offering pathways to enhance reaction efficiency, reduce energy consumption, and minimize waste. mlsu.ac.inkccollege.ac.in Catalytic reactions are inherently superior to stoichiometric ones in terms of atom economy and waste reduction because catalysts are used in small amounts and can, in principle, be recycled indefinitely.
Modern green synthesis protocols for compounds like this compound would prioritize the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, simplifying purification and reducing waste. rsc.org Examples include metal catalysts supported on silica (B1680970), zeolites, or polymers. rsc.orgresearchgate.net
Microwave-assisted organic synthesis (MAOS) is another powerful green technology that often employs catalysts. nih.govmdpi.com Microwave heating can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance selectivity. mdpi.comrasayanjournal.co.in The combination of microwave irradiation with solvent-free conditions or green solvents represents a highly efficient and environmentally benign synthetic approach. nih.govrsc.org For instance, various heterocyclic compounds have been synthesized rapidly and in high yields using microwave-assisted methods, often on solid supports like silica gel or montmorillonite (B579905) K10, which can also act as catalysts. rasayanjournal.co.in Natural and biodegradable catalysts, such as lemon juice, have also been employed successfully, demonstrating excellent yields in short reaction times under concentrated solar radiation, highlighting the potential of renewable energy sources in synthesis. nih.gov
Table 3: Comparison of Conventional vs. Catalytic Green Synthesis Protocols
| Parameter | Conventional Protocol (Hypothetical) | Catalytic Green Protocol (Potential) |
|---|---|---|
| Catalyst | Stoichiometric coupling agent (e.g., DCC) | Recyclable heterogeneous catalyst or natural catalyst. rsc.orgnih.gov |
| Solvent | Volatile organic solvent (e.g., DMF, Dichloromethane). acs.org | Green solvent (e.g., Water, Ethanol) or solvent-free. researchgate.netnih.gov |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation or solar energy. mdpi.comnih.gov |
| Reaction Time | Several hours to days | Minutes to a few hours. mdpi.comrasayanjournal.co.in |
| Waste Generation | High (spent reagents, solvent waste) | Low (recyclable catalyst, minimal or no solvent waste). chembam.com |
Reactivity and Reaction Mechanisms of 5 Chloro 2,4 Dinitrobenzamide
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 5-Chloro-2,4-dinitrobenzamide, wherein the chloro substituent is displaced by a nucleophile. This reactivity is significantly influenced by the electronic landscape of the aromatic ring, which is heavily modified by the attached functional groups.
Reactivity of the Chloro Substituent
The chloro group at the C-5 position of this compound serves as a leaving group in SNAr reactions. In the context of nucleophilic aromatic substitution, the reaction rate is not primarily determined by the strength of the carbon-halogen bond. Instead, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. wikipedia.org The high electronegativity of the halogen helps to polarize the carbon atom it is attached to, making it more susceptible to nucleophilic attack. The presence of strong electron-withdrawing groups on the ring is the crucial factor that facilitates this reaction by stabilizing the intermediate formed during the attack. wikipedia.orglibretexts.org
Influence of Nitro Groups on Aromatic Ring Activation
The two nitro groups are powerful activators for nucleophilic aromatic substitution. byjus.comnumberanalytics.com This activation occurs because they are strong electron-withdrawing groups that can stabilize the negative charge of the intermediate carbanion, known as a Meisenheimer complex, through resonance. libretexts.orgyoutube.com For this stabilization to be most effective, the nitro groups must be positioned ortho or para to the site of nucleophilic attack. libretexts.orgbyjus.com
In the case of this compound:
The nitro group at the C-4 position is ortho to the C-5 chloro substituent.
The nitro group at the C-2 position is meta to the C-5 chloro substituent.
Kinetic and Mechanistic Studies of Substitution
The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides is a two-step addition-elimination process (the SNAr mechanism). libretexts.orgresearchgate.net
Addition Step (Rate-Determining): The nucleophile attacks the electrophilic carbon atom bearing the chloro group, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate (a Meisenheimer complex). libretexts.orgyoutube.com
Elimination Step (Fast): The aromaticity is restored by the expulsion of the chloride leaving group. libretexts.org
Kinetic studies on analogous compounds, such as 2,4-dinitrochlorobenzene, show that the reaction rate is dependent on the nucleophile and the substrate, but often does not show base catalysis. researchgate.net The rate-determining step is typically the formation of the Meisenheimer complex. researchgate.net The stability of this intermediate is paramount; the more stable the complex, the lower the activation energy for its formation and the faster the reaction. The strong stabilization provided by the ortho (C-4) and meta (C-2) nitro groups in this compound ensures a relatively rapid substitution process.
Table 1: Mechanistic Details of Nucleophilic Aromatic Substitution (SNAr)
| Feature | Description | Reference |
| Mechanism | Two-step Addition-Elimination. | libretexts.orgresearchgate.net |
| Intermediate | Resonance-stabilized carbanion (Meisenheimer Complex). | wikipedia.orglibretexts.org |
| Activating Groups | Electron-withdrawing groups (e.g., -NO₂) at ortho/para positions. | wikipedia.orgbyjus.com |
| Rate-Determining Step | Typically the formation of the Meisenheimer complex. | researchgate.net |
| Leaving Group Effect | Reactivity order is often F > Cl > Br > I, as the C-X bond is not broken in the slow step. | masterorganicchemistry.com |
Reductive Transformations of Nitro Groups
The nitro groups of this compound are susceptible to reduction by various chemical and biological reducing agents. The outcomes of these reductions, particularly the selectivity, depend heavily on the reagents and conditions employed.
Stepwise Reduction Pathways (e.g., Nitro to Hydroxylamine (B1172632) to Amine)
The reduction of an aromatic nitro group is a multi-electron process that proceeds through several intermediates. The generally accepted pathway involves a stepwise reduction:
Nitro to Nitroso: The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-NO).
Nitroso to Hydroxylamine: The nitroso group is further reduced to a hydroxylamine derivative (Ar-NHOH).
Hydroxylamine to Amine: The final reduction step yields the corresponding amine (Ar-NH₂). mdpi.comresearchgate.net
Under many conditions, the nitroso and hydroxylamine intermediates are highly reactive and are not isolated, with the reaction proceeding directly to the amine. dtic.mil However, under specific controlled conditions, such as with certain enzymatic or chemical reagents, the reduction can be halted at the hydroxylamine stage. researchgate.netnih.gov
Chemoselectivity of Nitro Group Reduction
Chemoselectivity is a critical aspect when reducing a polyfunctional molecule like this compound, which contains two nitro groups and a chloro-substituent.
Selective Reduction of One Nitro Group: It is possible to selectively reduce one of the two nitro groups. For dinitroarenes, reagents such as sodium sulfide (B99878) (Na₂S) or catalytic transfer hydrogenation systems can often achieve the reduction of one nitro group to an amine, yielding a nitroaniline. commonorganicchemistry.comorganic-chemistry.org The regioselectivity (i.e., which of the two nitro groups is reduced) can be influenced by steric and electronic factors.
Enzymatic Reduction: Studies on the closely related compound 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954) by E. coli nitroreductase (NTR) demonstrate high chemoselectivity. This enzyme uses NADPH as an electron donor to reduce the nitro groups, stopping selectively at the hydroxylamino stage. nih.gov The reduction of CB1954 produces both the 2-hydroxylamino and 4-hydroxylamino derivatives. nih.govresearchgate.net This suggests that a similar enzymatic reduction of this compound would likely yield 5-Chloro-2-hydroxylamino-4-nitrobenzamide and 5-Chloro-4-hydroxylamino-2-nitrobenzamide.
Reduction in the Presence of Halogens: Many reducing systems are chemoselective for the nitro group over an aryl halide. For instance, reduction using indium metal, tin(II) chloride (SnCl₂), or iron (Fe) in acidic media can reduce nitro groups to amines without affecting chloro-substituents. commonorganicchemistry.comthieme-connect.com This allows for the synthesis of 5-Chloro-2,4-diaminobenzamide or the intermediate monoamino compounds without cleavage of the C-Cl bond.
Table 2: Common Reagents for Nitro Group Reduction and Their Selectivity
| Reagent/System | Product from Ar-NO₂ | Chemoselectivity Notes | Reference |
| H₂/Pd, Pt, or Ni | Amine (Ar-NH₂) | Highly efficient but can also reduce other groups (e.g., alkenes, C-Cl bond hydrogenolysis). | commonorganicchemistry.commasterorganicchemistry.com |
| Fe, Sn, Zn in Acid (e.g., HCl) | Amine (Ar-NH₂) | Generally selective for nitro groups over carbonyls and esters. Tolerates aryl halides. | commonorganicchemistry.commasterorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | Amine (Ar-NH₂) | Mild conditions, good selectivity in the presence of other reducible groups. | commonorganicchemistry.com |
| Sodium Sulfide (Na₂S) | Amine (Ar-NH₂) | Can be used for selective reduction of one nitro group in dinitro compounds. | commonorganicchemistry.com |
| Indium Powder | Amine (Ar-NH₂) | Selective for aromatic nitro groups; compatible with halides, esters, amides, and nitriles. | thieme-connect.com |
| E. coli Nitroreductase | Hydroxylamine (Ar-NHOH) | Highly chemoselective, stopping the reduction at the hydroxylamine stage for dinitrobenzamides. | nih.gov |
Intramolecular Reactions Following Reductionnumberanalytics.com
The reactivity of the this compound scaffold is significantly altered upon the reduction of its nitro groups. This transformation is a key activation step, particularly in derivatives designed as bioreductive drugs. The reduction initiates a cascade of intramolecular reactions, the nature of which is dictated by the substituent at the 5-position.
In derivatives such as the nitrogen mustard SN 23862, the reduction process is initiated by the addition of an electron to the 4-nitro group, which is the most electron-affinic site in the molecule. This initial reduction leads to the formation of a 4-hydroxylamine intermediate. This species is unstable and rapidly undergoes an intramolecular cyclization reaction. The hydroxylamine nitrogen attacks the electrophilic carbon of the adjacent chloroethyl group of the mustard moiety, leading to the formation of an N-hydroxytetrahydroquinoxaline half-mustard cyclization product. Further reduction of this cyclic intermediate can lead to the corresponding 4-amine derivative. nih.gov
This "electronic switch," where the electron-withdrawing 4-nitro group is converted into an electron-donating 4-hydroxylamine or 4-amino group, dramatically increases the nucleophilicity of the substituent at the 5-position, thereby triggering the intramolecular reaction. nih.gov Studies on related dinitrophenylamino acid amides have shown that this intramolecular cyclization of the hydroxylamine intermediate is extremely rapid, with half-lives of less than a minute in neutral aqueous buffers. nih.gov This process results in the generation of a N-hydroxydihydroquinoxalinone and the release of a linked molecule, demonstrating a self-immolative mechanism. nih.gov
The table below summarizes the key species formed during the reductive activation of 5-substituted-2,4-dinitrobenzamide derivatives, such as nitrogen mustards, and their subsequent reactions.
Table 1: Intermediates and Products in the Reduction of 5-Substituted-2,4-Dinitrobenzamide Derivatives
| Species | Formation Pathway | Subsequent Reactivity/Properties | Reference |
|---|---|---|---|
| 4-Hydroxylamine | Initial reduction of the 4-nitro group. | Highly unstable; undergoes rapid intramolecular cyclization with a suitable adjacent group (e.g., nitrogen mustard). | nih.gov |
| N-hydroxytetrahydroquinoxaline half-mustard | Intramolecular cyclization of the 4-hydroxylamine derivative. | Can be further reduced to the corresponding 4-amine cyclized product. | nih.gov |
| 4-Amine | Reduction of the 4-nitro group or the 4-hydroxylamine. | More stable than the hydroxylamine but can still undergo slower intramolecular cyclization. | nih.gov |
| 2,4-Diamino derivative | Further reduction of the 2-nitro group after initial reduction at the 4-position. | Does not undergo spontaneous intramolecular alkylation in mustard derivatives. | nih.gov |
Amide Group Reactivity
The primary amide group (-CONH₂) of this compound exhibits reactivity characteristic of aromatic amides, although this is significantly influenced by the strongly electron-withdrawing dinitro-substituted phenyl ring. numberanalytics.comnumberanalytics.com General reactions include hydrolysis and transformations into other nitrogen-containing functional groups. libretexts.org
Acylation and Hydrolysis Studies
Amides can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions. numberanalytics.comlibretexts.org While specific hydrolysis studies on this compound are not extensively detailed in the available literature, the general mechanism involves nucleophilic attack at the carbonyl carbon. The presence of two nitro groups on the aromatic ring strongly withdraws electron density, making the carbonyl carbon highly electrophilic and thus more susceptible to attack by nucleophiles like water or hydroxide (B78521) ions. numberanalytics.com
Another important reaction of the primary amide group is its conversion to a nitrile. Treatment of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a derivative of the title compound, with a dehydrating agent like thionyl chloride (SOCl₂) results in the formation of the corresponding 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzonitrile. google.com This reaction proceeds via an intermediate formed by the nucleophilic attack of the amide oxygen on the sulfur atom of SOCl₂, followed by elimination to form the carbon-nitrogen triple bond. libretexts.org
Direct acylation of the primary amide nitrogen in this compound is not a commonly reported reaction, as the amide nitrogen is generally not very nucleophilic, a characteristic that is further intensified by the electron-withdrawing nature of the aromatic ring.
Derivatization via the Amide Nitrogen
The synthesis of N-substituted derivatives of this compound is typically not achieved by direct alkylation or acylation of the parent amide. Instead, the more common and efficient synthetic route involves the reaction of a suitably activated precursor, 5-chloro-2,4-dinitrobenzoyl chloride, with a primary or secondary amine. google.commasterorganicchemistry.com
The benzoyl chloride is prepared from the corresponding 5-chloro-2,4-dinitrobenzoic acid. This acid chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with a wide range of amines to yield the desired N-substituted amide derivatives. masterorganicchemistry.com This method allows for the introduction of diverse functionalities by varying the amine used in the reaction.
For example, reacting the acyl chloride of a dinitrobenzamide mustard with different amines has been used to produce a library of derivatives with varied side chains. google.com This approach is a cornerstone in creating analogues for structure-activity relationship studies.
Table 2: Examples of N-Substituted Dinitrobenzamide Derivatives Synthesized from the Corresponding Acyl Chloride
| Amine Reagent | Resulting N-Substituted Product | Synthetic Method | Reference |
|---|---|---|---|
| Ammonia (B1221849) | 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide | Reaction with the corresponding acyl chloride. | google.com |
| Methylamine (B109427) | N-methyl-5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide | Reaction with the corresponding acyl chloride. | google.com |
| N,N-dimethylethylenediamine | N-(2-(Dimethylamino)ethyl)-5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide | Reaction with the corresponding acyl chloride. | google.com |
| 3-Chloro-2-methylaniline | N-(3-chloro-2-methylphenyl)-3,5-dinitrobenzamide | Reaction of 3,5-dinitrobenzoyl chloride with the specified aniline (B41778). |
Derivatives and Analogues of 5 Chloro 2,4 Dinitrobenzamide: Synthesis and Chemical Properties
Synthesis of Substituted 2,4-Dinitrobenzamide (B3032253) Derivatives
The synthesis of derivatives from 5-Chloro-2,4-dinitrobenzamide or its parent acid, 5-chloro-2,4-dinitrobenzoic acid, is a well-established area of research. Modifications typically target either the C-5 position, occupied by the chloro group, or the amide functionality.
The chloro group at the 5-position is susceptible to nucleophilic aromatic substitution, enabling its replacement with various other functional groups. This is a common strategy for creating libraries of compounds for structure-activity relationship studies.
A prominent example involves the reaction of 5-chloro-2,4-dinitrobenzoic acid with nucleophiles like diethanolamine. The resulting diol can then be further functionalized. For instance, treatment with methanesulfonyl chloride (MsCl) or other reagents can convert the hydroxyl groups into better leaving groups, which are subsequently displaced by halides like LiCl to form nitrogen mustards. nih.govacs.org This multi-step synthesis allows for the creation of symmetric and asymmetric mustards. acs.org
Another key modification at this position is the introduction of an aziridinyl group to create 5-(aziridin-1-yl)-2,4-dinitrobenzamide, also known as CB1954. researchgate.netasm.org This compound is a classic example of a prodrug activated by nitroreductase enzymes. The synthesis of other analogues includes the displacement of the chloro group to introduce bromo or iodo functionalities, creating a series of halogenated mustards. google.com Furthermore, the chloro group can be substituted by an azide (B81097) (N₃) through an Sₙ2-type reaction, which can then be reduced to an amine, providing a route to further derivatization. nih.govmdpi.com
Table 1: Examples of Modifications at the 5-Position
| Starting Material | Reagent/Condition | Functionality at 5-Position | Resulting Derivative Class | Reference |
|---|---|---|---|---|
| 5-Chloro-2,4-dinitrobenzoic acid | 1. Diethanolamine 2. LiCl | -N(CH₂CH₂Cl)₂ | Nitrogen Mustard | nih.gov |
| This compound | Aziridine | Aziridin-1-yl | Aziridinyl Prodrug (e.g., CB1954) | researchgate.net |
| 5-[N,N-bis(2-hydroxyethyl)amino]-2,4-dinitrobenzamide | NaBr | -N(CH₂CH₂Br)₂ | Nitrogen Mustard (Bromo) | google.com |
| 5-[N,N-bis(2-hydroxyethyl)amino]-2,4-dinitrobenzamide | NaI | -N(CH₂CH₂I)₂ | Nitrogen Mustard (Iodo) | google.com |
| N-(5-chloropentyl)-3,5-dinitrobenzamide* | Azide | -N₃ (on pentyl chain) | Azide Derivative | nih.govmdpi.com |
*Note: This example shows substitution on a side chain originating from the amide, but demonstrates the principle of chloro-to-azide substitution relevant to this class of compounds.
The primary amide group (-CONH₂) of this compound can be readily modified. Typically, the parent 5-chloro-2,4-dinitrobenzoic acid is first converted to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂). google.compreprints.org This acyl chloride can then be reacted with a wide range of primary or secondary amines to form substituted amides. preprints.orgmdpi.com
This approach has been used to synthesize libraries of derivatives with varying N-alkyl chains of different lengths (e.g., N-octyl, N-decyl) and those incorporating cyclic amines like piperazine. nih.govmdpi.compreprints.orgmdpi.com For example, N-methyl and N-(N,N-dimethylaminoethyl) derivatives have been prepared by reacting the acid chloride with methylamine (B109427) and N,N-dimethylethylenediamine, respectively. google.com These modifications are crucial for altering properties such as lipophilicity and hydrogen bonding capacity, which in turn influence the biological activity of the compounds. acs.org
Table 2: Examples of Amide Moiety Modifications
| Starting Material | Amine Reagent | Resulting Amide Moiety | Reference |
|---|---|---|---|
| 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzoyl chloride | Ammonia (B1221849) | -CONH₂ | google.com |
| 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzoyl chloride | Methylamine | -CONHMe | google.com |
| 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzoyl chloride | N,N-dimethylethylenediamine | -CONHCH₂CH₂NMe₂ | google.com |
| 3,5-Dinitrobenzoyl chloride | n-Octylamine | -CONH(CH₂)₇CH₃ | mdpi.com |
| 3,5-Dinitrobenzoyl chloride | n-Decylamine | -CONH(CH₂)₉CH₃ | mdpi.com |
*Note: These examples use the related 3,5-dinitrobenzoyl chloride but illustrate the general synthetic method for N-alkylation of the amide group.
Chemical Structure-Reactivity Relationships in Derivatives
The reactivity and properties of 2,4-dinitrobenzamide derivatives are profoundly influenced by the nature and position of their substituents. Electronic and steric effects play a critical role in determining their chemical behavior, such as their reduction potentials and susceptibility to nucleophilic attack.
The electronic properties of substituents have a significant impact on the reactivity of dinitrobenzamide derivatives. The two nitro groups are strong electron-withdrawing groups, which makes the aromatic ring electron-deficient and activates it towards nucleophilic substitution. ontosight.ai
Studies on analogues where the 4-nitro group was replaced by other substituents with varying electronic properties showed a clear correlation. nih.gov The one-electron reduction potentials of these compounds correlated well with the Hammett sigma (σ) values of the substituents. nih.gov Specifically, the cytotoxicity of the compounds in the absence of a nitroreductase enzyme correlated positively with the electron-donating ability of the 4-substituent, suggesting the parent compounds themselves were responsible for the toxicity. nih.gov Conversely, for activation by a nitroreductase enzyme, the reduction potential of the 2-nitro group is critical. nih.gov
The relative positions of the nitro groups are also crucial. Regioisomers where the two nitro groups are meta to each other have much lower one-electron reduction potentials (-340 to -375 mV) compared to isomers where they are ortho or para to each other (-262 to -285 mV). nih.gov This difference in reduction potential dramatically affects their selective toxicity under hypoxic (low oxygen) conditions, with the meta isomers showing much higher selectivity. nih.gov Steric factors can also play a role; for instance, a 4-H analogue showed a much lower reduction potential than expected based on electronics alone, an effect attributed to a more coplanar conformation of the mustard side chain. nih.gov
In the context of these planar aromatic compounds, stereochemical considerations primarily manifest as regioselectivity during synthesis. The directing effects of the existing substituents on the aromatic ring guide the position of incoming groups.
In the synthesis of derivatives from 2,4,6-trinitrobenzamide (B2933938), a close analogue, reactions with nucleophiles can yield 2-substituted 4,6-dinitrobenzamides with high regioselectivity. clockss.org However, attempts to displace the remaining nitro groups can be challenging. clockss.org The synthesis of regioisomers of dinitrobenzamide mustards requires careful planning, often starting from the corresponding methyl chlorodinitrobenzoates to control the placement of the functional groups. nih.gov The successful synthesis of specific isomers, such as 3-[N,N-bis(2-chloroethyl)amino]-2,6-dinitrobenzamide, demonstrates that regiochemistry can be controlled to produce compounds with desired properties. nih.gov
Synthetic Utility of this compound Analogues
Analogues derived from this compound are not only studied for their direct biological effects but also serve as valuable intermediates in the synthesis of other complex molecules.
One of the most significant applications is their use as hypoxia-selective cytotoxins and prodrugs for gene-directed enzyme prodrug therapy (GDEPT). acs.orgresearchgate.net Compounds like CB1954 and related dinitrobenzamide mustards are designed to be relatively non-toxic until they are activated by specific nitroreductase enzymes, which can be expressed selectively in tumor cells. researchgate.net The reduction of one of the nitro groups generates a highly cytotoxic species that can damage DNA. researchgate.net
Furthermore, dinitrobenzamide derivatives serve as versatile building blocks. For example, 2,4,6-trinitrobenzamide can be converted into 2-substituted 4,6-dinitrobenzonitriles. clockss.org These intermediates can then undergo further nucleophilic substitutions of the remaining nitro groups, followed by a base-promoted Thorpe-Ziegler cyclization. clockss.org This strategy provides a convenient synthetic route to nitro-free 4,6-disubstituted 3-aminobenzothiophenes, a class of compounds used in the synthesis of various biologically active agents, including protein kinase inhibitors and antiallergics. clockss.org
As Precursors for Heterocyclic Systems
The strategic arrangement of functional groups in derivatives of this compound makes them ideal starting materials for the construction of fused heterocyclic rings. The proximity of the nitro groups and other substituents on the benzene (B151609) ring facilitates intramolecular cyclization reactions, leading to the formation of various heterocyclic systems, such as quinoxalines and benzotriazoles.
One notable example involves the reductive cyclization of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a derivative of this compound. nih.gov The reduction of the nitro group at the 4-position to a hydroxylamine (B1172632) creates a reactive intermediate. This intermediate readily undergoes an intramolecular cyclization by the reaction of the newly formed hydroxylamine with one of the chloroethyl arms of the adjacent mustard group. This reaction results in the formation of an N-hydroxytetrahydroquinoxaline half-mustard. nih.gov This transformation highlights the potential of the dinitrobenzamide core to serve as a scaffold for generating complex heterocyclic structures.
The general principle of forming quinoxaline (B1680401) rings involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. encyclopedia.pub In the context of this compound, reduction of both nitro groups would yield the corresponding diamine. This diamine, upon reaction with a suitable dicarbonyl species, could readily cyclize to form a substituted quinoxaline. The synthesis of 6-chloroquinoxaline-2,3(1H,4H)-dione from 4-chloro-o-phenylenediamine and oxalic acid demonstrates a similar transformation.
Furthermore, the dinitro-aromatic structure is a key precursor for the synthesis of benzotriazoles. The standard synthesis involves the diazotization of an ortho-phenylenediamine. ijprajournal.com Alternatively, the reaction of compounds like 1-chloro-2-nitrobenzene (B146284) with hydrazine (B178648) can lead to the formation of benzotriazol-1-ol through a 2-nitrophenylhydrazine (B1229437) intermediate. chemicalbook.com This suggests that a derivative of this compound, upon appropriate functional group manipulation, could be a viable precursor for substituted benzotriazoles.
The following table summarizes the key heterocyclic systems that can be derived from precursors related to this compound.
| Precursor Type | Reagents/Conditions | Resulting Heterocycle | Reference |
| 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide | Reduction of 4-nitro group | N-hydroxytetrahydroquinoxaline | nih.gov |
| 4-chloro-o-phenylenediamine | Oxalic acid, HCl | 6-chloroquinoxaline-2,3(1H,4H)-dione | |
| o-phenylenediamine (B120857) | Sodium nitrite, Acetic acid | Benzotriazole | ijprajournal.com |
| 1-Chloro-2-nitrobenzene | Hydrazine | Benzotriazol-1-ol | chemicalbook.com |
Development of New Chemical Scaffolds
The chemical architecture of this compound and its parent acid, 5-chloro-2,4-dinitrobenzoic acid, provides a foundation for the development of new chemical scaffolds with potential applications in drug discovery and materials science. The multi-reactive nature of these molecules allows for their use as building blocks in combinatorial and solid-phase synthesis to generate diverse libraries of compounds. nih.gov
A pertinent example is the use of 4-chloro-2-fluoro-5-nitrobenzoic acid, a closely related analogue, as a versatile building block for the solid-phase synthesis of various nitrogen-containing heterocyclic scaffolds. nih.gov By immobilizing this precursor on a resin support, a series of reactions including nucleophilic substitution of the chlorine, reduction of the nitro group, and subsequent cyclization can be performed to afford a range of fused heterocycles. This methodology has been successfully employed to create libraries of benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones. nih.gov This approach underscores the potential of a 5-chloro-2,4-dinitro-substituted aromatic core in generating molecular diversity for high-throughput screening.
Moreover, the dinitrobenzamide scaffold itself has been the focus of drug development programs. For instance, a library of 3,5-dinitrobenzamide (B1662146) derivatives was synthesized to explore their antimycobacterial properties. nih.gov Starting from 3,5-dinitrobenzoic acid, a variety of amides were prepared using nucleophilic addition/elimination, SN2, and Mitsunobu reactions to introduce both linear and cyclic amine moieties, as well as terminal aromatic groups. nih.gov This work demonstrates the "scaffold hopping" approach, where the core dinitrobenzamide structure is systematically modified to optimize biological activity, leading to new potential therapeutic agents.
The following table outlines the types of new chemical scaffolds developed from related dinitro-aromatic compounds.
| Starting Material | Synthetic Approach | Resulting Scaffolds | Reference |
| 4-Chloro-2-fluoro-5-nitrobenzoic acid | Solid-phase synthesis | Benzimidazoles, Benzotriazoles, Quinoxalinones, Benzodiazepinediones | nih.gov |
| 3,5-Dinitrobenzoic acid | Solution-phase synthesis | Diverse library of substituted dinitrobenzamides | nih.gov |
| 5-Chloro-2,4-dinitrobenzoic acid | Solution-phase synthesis | 2,4-Dinitrobenzamide mustards | acs.org |
Spectroscopic Characterization and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Chloro-2,4-dinitrobenzamide, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable, with two-dimensional (2D) techniques offering further insights into the connectivity of the molecular framework.
Proton NMR (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the amide protons. The substitution pattern on the benzene (B151609) ring—a chloro group and two nitro groups—significantly influences the chemical shifts of the aromatic protons through their electronic effects. The strongly electron-withdrawing nitro groups will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values).
The aromatic region would likely display two distinct signals for the two non-equivalent aromatic protons. The proton at the C6 position, being ortho to the chloro group and meta to a nitro group, would appear as a singlet. The proton at the C3 position, situated between two strongly electron-withdrawing nitro groups, is expected to be the most deshielded and would also appear as a singlet.
The amide protons (-CONH₂) would typically present as a broad singlet. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature due to their involvement in hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | 8.8 - 9.0 | s |
| H-6 | 7.8 - 8.0 | s |
| -NH₂ | 7.5 - 8.5 (broad) | s |
Note: These are estimated values based on the analysis of similar structures. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Due to the low symmetry of the molecule, each of the seven carbon atoms is expected to produce a unique signal. The chemical shifts are significantly influenced by the attached functional groups.
The carbonyl carbon of the amide group is typically found in the downfield region of the spectrum, generally between 160-170 ppm. The aromatic carbons will have their chemical shifts dictated by the substituents. The carbons bearing the nitro groups (C-2 and C-4) will be shifted downfield due to the strong electron-withdrawing nature of the nitro group. Conversely, the carbon attached to the chlorine atom (C-5) will also be influenced, though typically to a lesser extent than the nitro-substituted carbons. The unsubstituted aromatic carbons (C-3 and C-6) and the carbon attached to the amide group (C-1) will also have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 160 - 170 |
| C-1 | 135 - 145 |
| C-2 | 145 - 155 |
| C-3 | 120 - 130 |
| C-4 | 140 - 150 |
| C-5 | 130 - 140 |
| C-6 | 125 - 135 |
Note: These are estimated values based on established ranges for similar functional groups. libretexts.orgmsu.edumasterorganicchemistry.comchemguide.co.uk Actual experimental values may vary.
Two-Dimensional NMR Techniques for Connectivity (e.g., COSY, HSQC, HMBC)
While ¹D NMR provides information about the chemical environment of nuclei, 2D NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be of limited use for the aromatic region of this compound as the aromatic protons are expected to be singlets with no vicinal coupling. However, it could be used to confirm the absence of such couplings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. github.iocolumbia.edu For this compound, an HSQC spectrum would definitively link the signals of the aromatic protons (H-3 and H-6) to their corresponding carbon atoms (C-3 and C-6). hust.edu.vnresearchgate.netyoutube.com This is a powerful tool for the unambiguous assignment of the carbon spectrum.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.
Vibrational Analysis of Functional Groups
The IR and Raman spectra of this compound will be characterized by absorption bands corresponding to the vibrations of its key functional groups.
Amide Group (-CONH₂):
N-H Stretching: Two distinct bands are expected in the region of 3400-3100 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.
C=O Stretching (Amide I band): A strong absorption band is anticipated around 1680-1640 cm⁻¹, characteristic of the carbonyl stretch in amides.
N-H Bending (Amide II band): A band in the region of 1640-1590 cm⁻¹ is expected due to the in-plane bending of the N-H bonds.
Nitro Group (-NO₂):
Asymmetric Stretching: A strong absorption band is expected between 1570-1500 cm⁻¹.
Symmetric Stretching: A strong absorption band is anticipated in the 1370-1300 cm⁻¹ region.
C-Cl Stretching: The carbon-chlorine stretching vibration typically appears in the fingerprint region, between 800-600 cm⁻¹.
Aromatic Ring:
C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹.
C=C Stretching: Several bands of variable intensity are anticipated in the 1600-1450 cm⁻¹ region.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (-CONH₂) | N-H Asymmetric Stretch | ~3350 |
| N-H Symmetric Stretch | ~3180 | |
| C=O Stretch (Amide I) | ~1660 | |
| N-H Bend (Amide II) | ~1620 | |
| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1520 |
| Symmetric Stretch | 1350 - 1330 | |
| C-Cl | Stretch | 800 - 600 |
| Aromatic Ring | C-H Stretch | >3000 |
| C=C Stretch | 1600 - 1450 |
Hydrogen Bonding Network Characterization
In the solid state, this compound is expected to form an extensive hydrogen bonding network, primarily through its amide functional group. The amide protons can act as hydrogen bond donors, while the oxygen atom of the carbonyl group and the oxygen atoms of the nitro groups can act as hydrogen bond acceptors.
Studies on related dinitrobenzamide derivatives have shown that the amide moiety can form different hydrogen bonding patterns, including cyclic dimers and catemeric chains. iucr.orgiucr.org In a cyclic dimer, two molecules are held together by two N-H···O=C hydrogen bonds. In a catemeric arrangement, molecules are linked in a chain-like fashion. The presence of the nitro groups provides additional sites for hydrogen bonding, potentially leading to more complex three-dimensional networks.
The presence and strength of these hydrogen bonds can be inferred from the IR spectrum. Hydrogen bonding typically causes a broadening and a red-shift (shift to lower frequency) of the N-H stretching bands. The extent of this shift can provide a qualitative measure of the strength of the hydrogen bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state.
The UV-Vis spectrum of this compound is characterized by the presence of strong chromophoric groups, namely the dinitrated benzene ring and the carboxamide group. The interaction of these groups with ultraviolet light gives rise to distinct electronic transitions. The primary chromophores are the nitro (-NO₂) groups and the aromatic benzene ring, which contains a system of π-electrons.
The expected electronic transitions for this molecule include:
π → π* transitions: These high-energy transitions occur within the aromatic ring and are associated with the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of electron-withdrawing nitro groups and the chloro substituent on the benzene ring influences the energy of these transitions. Conjugation between the benzene ring and the nitro groups typically results in intense absorption bands.
n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro and carbonyl groups) to a π* antibonding orbital of the aromatic ring or the nitro group. researchgate.net These transitions are generally weaker in intensity compared to π → π* transitions and occur at longer wavelengths. researchgate.net For example, a nitro group typically exhibits a weak n→π* transition in the 350–400 nm range and a more intense π→π* transition between 200–250 nm. researchgate.net
Solvatochromism describes the change in a substance's color, or more accurately, the shift in its UV-Vis absorption bands, in response to a change in the polarity of the solvent. uiowa.edu This phenomenon arises from differential solvation of the ground and excited states of the molecule.
Positive Solvatochromism (Bathochromic or Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap between the two states, resulting in a shift of the absorption maximum to a longer wavelength (a red shift).
Negative Solvatochromism (Hypsochromic or Blue Shift): Conversely, if the ground state is more polar, increasing solvent polarity will stabilize it more, leading to an increased energy gap and a shift to a shorter wavelength (a blue shift). uiowa.edu
For this compound, the presence of polar nitro and amide groups suggests that its electronic spectrum would be sensitive to the solvent environment. The interaction between the solute and solvent molecules, particularly through hydrogen bonding in protic solvents, can significantly influence the position of the n → π* and π → π* absorption bands. researchgate.netnih.gov Studies on other nitroaromatic compounds have demonstrated that the solvent polarity can adjust the position of the absorption or emission spectral bands. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
The nominal molecular weight of this compound (C₇H₄ClN₃O₅) is 231.58 g/mol . In mass spectrometry, the molecule is ionized, typically forming a molecular ion (M⁺). The analysis of the fragmentation of this molecular ion provides valuable structural information.
Aromatic nitro compounds exhibit characteristic fragmentation patterns. miamioh.educdnsciencepub.com For this compound, the following fragmentations are anticipated:
Loss of Nitro Group: A common fragmentation pathway is the loss of a nitro group (NO₂), resulting in a peak at [M - 46]⁺.
Loss of Nitric Oxide: Rearrangement followed by the loss of nitric oxide (NO) can also occur, leading to a fragment ion at [M - 30]⁺.
Loss of Amide Group: Cleavage of the amide group can lead to the loss of CONH₂ as a radical, resulting in a significant fragment ion.
Loss of Chlorine: The molecule can lose a chlorine atom, showing a peak at [M - 35]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the parent ion peak will be accompanied by an M+2 peak with about one-third the intensity. miamioh.edu
Ortho Effect: The presence of a substituent ortho to a nitro group can lead to specific fragmentation pathways, often involving intramolecular hydrogen transfer and the loss of small molecules like water. cdnsciencepub.com
The relative abundance of these fragment ions helps in piecing together the structure of the original molecule.
| Proposed Fragment | Mass Loss (Da) | Description |
|---|---|---|
| [M - NO₂]⁺ | 46 | Loss of a nitro group |
| [M - NO]⁺ | 30 | Loss of nitric oxide after rearrangement |
| [M - CONH₂]⁺ | 44 | Loss of the amide group |
| [M - Cl]⁺ | 35 | Loss of the chlorine atom |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically to four or more decimal places), which allows for the unambiguous determination of a molecule's elemental formula. bioanalysis-zone.comlabmanager.com While conventional mass spectrometry can distinguish ions of different nominal masses, it cannot differentiate between molecules with the same nominal mass but different elemental compositions. bioanalysis-zone.com
For this compound, the calculated exact mass is 230.9839 Da. An HRMS measurement yielding a mass very close to this value would confirm the elemental formula C₇H₄ClN₃O₅, distinguishing it from any other combination of atoms that might have the same nominal mass. This high level of accuracy is a powerful tool for confirming the identity of a synthesized compound. hilarispublisher.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and details of intermolecular interactions.
It is expected that this compound would crystallize in a common crystal system such as monoclinic or orthorhombic. Key structural features would include:
Intramolecular Interactions: The relative positions of the substituents on the benzene ring will dictate the molecular conformation. Steric hindrance between the ortho-nitro group and the amide group may cause the amide group to be twisted out of the plane of the benzene ring.
Intermolecular Hydrogen Bonding: The amide group (-CONH₂) is an excellent hydrogen bond donor (N-H) and acceptor (C=O). In the crystal lattice, it is highly probable that molecules of this compound would form hydrogen-bonded networks. Common motifs include the formation of centrosymmetric dimers through N-H···O=C hydrogen bonds between the amide groups of two molecules. researchgate.net
Other Intermolecular Forces: In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules and dipole-dipole interactions involving the polar nitro and chloro groups would play a significant role in stabilizing the crystal packing.
The table below presents typical crystallographic data that would be obtained from an X-ray diffraction study, based on data from related structures. znaturforsch.com
| Crystallographic Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions (a, b, c, β) | Dependent on packing |
| Molecules per Unit Cell (Z) | Typically 2, 4, or 8 |
| Key Intermolecular Interactions | N-H···O hydrogen bonds, π-π stacking |
Determination of Unit Cell Parameters and Space Group Symmetry
No published crystallographic data containing the unit cell parameters and space group for this compound could be located.
Molecular Conformation and Bond Geometries
Specific details on the molecular conformation, bond lengths, and angles for this compound are not available due to the absence of a crystal structure report.
Analysis of Intermolecular Interactions and Crystal Packing
A definitive analysis of the intermolecular interactions and crystal packing for this compound cannot be provided without experimental crystallographic data.
Electron Density Distribution Analysis
An electron density distribution analysis for this compound has not been published.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and energy.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 5-chloro-2,4-dinitrobenzamide, DFT calculations would typically be employed to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for predicting the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. For instance, the nitro groups, being strong electron-withdrawing groups, would be expected to significantly influence the electronic properties of the benzene (B151609) ring.
Ab Initio and Semi-Empirical Methods for Molecular Properties
Ab initio and semi-empirical methods are other classes of quantum chemical calculations used to determine molecular properties. Ab initio methods are based on first principles without the use of experimental data, offering high accuracy but at a significant computational cost. Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify the calculations, making them faster and suitable for larger molecules. These methods could be used to calculate various properties of this compound, such as its dipole moment, polarizability, and heat of formation.
Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (infrared and Raman) would be invaluable. By simulating these spectra, researchers can assign experimental peaks to specific atomic nuclei and vibrational modes within the molecule, aiding in its structural confirmation and characterization. For example, calculated vibrational frequencies can help to identify the characteristic stretching and bending modes of the amide and nitro functional groups.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules over time.
Conformational Analysis and Energy Landscapes
The presence of the rotatable amide group in this compound suggests the possibility of different conformations. Conformational analysis would involve systematically rotating the C-N bond of the amide group to identify stable conformers and map out the potential energy surface. This analysis helps to determine the most stable three-dimensional structure of the molecule and the energy barriers between different conformations.
Reaction Pathway Elucidation and Transition State Characterization
Theoretical methods are crucial for studying chemical reactions at a molecular level. For this compound, these methods could be used to elucidate the mechanisms of its synthesis or degradation. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction pathway can be mapped. This provides a detailed understanding of the reaction kinetics and thermodynamics, which is essential for optimizing reaction conditions. For example, studying the nucleophilic aromatic substitution reaction that could be involved in its synthesis would involve characterizing the relevant transition states.
Prediction of Reactivity and Stability Profiles
Computational chemistry offers powerful tools for predicting the reactivity and stability of molecules based on their electronic structure. Frontier molecular orbital analysis and electrostatic potential mapping are two such methods that provide valuable predictive insights.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netmalayajournal.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap indicates that a molecule is more reactive, as it is easier to induce an electronic transition. researchgate.netnih.gov
Table 1: Illustrative Frontier Molecular Orbital Data for Related Compounds
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| N-(5-((1H-benzo[d]imidazol-2-yl)methylthio)−1,3,4-thiadiazol-2-yl)−3,5-dinitrobenzamide (B1662146) | DFT | -6.489 | -3.473 | 3.016 | nih.gov |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | B3LYP/6-31G(d,p) | -5.282 | -1.272 | 4.010 | malayajournal.org |
| 5-chlorouracil | DFT | - | - | Relatively Small | nih.gov |
Note: The data presented are for structurally related compounds to illustrate the concepts of FMO analysis. Specific values for this compound would require dedicated computational studies.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP surface maps the electron density, with different colors representing different values of the electrostatic potential. wolfram.com
Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are electron-poor and are favorable sites for nucleophilic attack. wolfram.comresearchgate.net Green areas represent regions of neutral or near-zero potential. researchgate.net
For dinitroaromatic compounds like 2,4-dinitrochlorobenzene, a close analogue of the target molecule, MEP maps provide clear predictions of reactivity. walisongo.ac.id
Negative Potential Regions: The most negative potential is concentrated around the oxygen atoms of the two nitro groups. researchgate.net This indicates that these sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.
Positive Potential Regions: A significant region of positive potential is located on the carbon atom bonded to the chlorine (the ipso-carbon). walisongo.ac.id This electron deficiency makes it the primary site for nucleophilic aromatic substitution (SNAr) reactions. Additionally, the hydrogen atoms of the amide group (-NH₂) would also exhibit positive potential, making them likely sites for interaction with nucleophiles or for acting as hydrogen bond donors. researchgate.net
These computational analyses provide a robust theoretical foundation for understanding and predicting the chemical behavior of this compound, guiding further experimental investigation into its properties and applications.
Applications As a Chemical Intermediate in Complex Molecule Synthesis
Precursor for Benzamide (B126) Derivatives
The structure of 5-chloro-2,4-dinitrobenzamide allows for the synthesis of a wide array of benzamide derivatives. The reactivity of the dinitrobenzamide scaffold is a subject of significant interest in medicinal chemistry. The chloro group can be displaced through nucleophilic aromatic substitution, and the nitro groups can be chemically modified to introduce further diversity.
Research into dinitrobenzamide derivatives has led to the development of compounds with potential therapeutic applications. For instance, N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. While not always starting directly from this compound, these syntheses highlight the importance of the dinitrobenzamide core structure. The chloro group in related compounds, such as 4-chloro-3,5-dinitrobenzamide, is known to be reactive towards nucleophiles like amines, indicating the potential for similar transformations with this compound. biosynth.com
The following table details examples of benzamide derivatives synthesized from related dinitrobenzoyl precursors, illustrating the types of molecules that can be accessed from this structural class.
| Precursor | Reagents | Synthesized Benzamide Derivative | Reference |
| 3,5-dinitrobenzoyl chloride | 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, triethylamine | N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-3,5-dinitrobenzamide | tandfonline.com |
| 2,4-dinitrobenzoic acid | Appropriate amine | Dinitrobenzamide moiety | smolecule.com |
| 3,5-dinitrobenzoic acid | Linear and cyclic amine moieties | Diverse library of amides | nih.gov |
Role in Synthesizing Aniline (B41778) and Benzimidazole (B57391) Derivatives
A crucial transformation of this compound involves the reduction of its nitro groups. This reaction is a key step in the synthesis of aniline and benzimidazole derivatives. The reduction of the dinitro compound can yield the corresponding diamine, which is a valuable precursor for further synthetic elaborations.
The reduction of a structurally similar compound, 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, has been shown to produce the corresponding 2- and 4-amino derivatives. nih.govacs.org This demonstrates that the nitro groups can be selectively or fully reduced to amino groups, thereby generating substituted aniline derivatives. The resulting anilines can be important intermediates in their own right or can be used to construct more complex molecules. For example, 5-chloro-2,4-dinitroaniline (B7883426) can be synthesized from 1-chloro-2,4-dinitrobenzene, showcasing the conversion of a nitroarene to an aniline derivative. clockss.org
Benzimidazole derivatives are an important class of heterocyclic compounds with a wide range of biological activities. The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. By reducing both nitro groups of this compound, a substituted o-phenylenediamine can be generated. This diamine can then be cyclized to form a substituted benzimidazole. For instance, 2-chloro-5,6-diiodobenzimidazole has been synthesized from 2-chloro-5,6-dinitrobenzimidazole, which involves the transformation of the nitro groups. nih.gov
Intermediacy in the Synthesis of Diverse Organic Frameworks
The reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of organic frameworks. Its utility has been demonstrated in the creation of complex molecules, including nitrogen mustards and various heterocyclic systems. The dinitrobenzamide scaffold itself is recognized as a key structural motif in the development of new therapeutic agents. nih.gov
The chemical properties of this compound and its derivatives facilitate the construction of various nitrogen-containing heterocycles. The presence of the chloro group allows for nucleophilic substitution reactions, while the nitro groups can be reduced to amines, which can then participate in cyclization reactions.
Examples of heterocycles synthesized from related dinitroaromatic precursors include:
Pyridinium salts : The reaction of 2,4-dichloro-1,5-dinitrobenzene with pyridine (B92270) can yield 1-(5-chloro-2,4-dinitrophenyl)pyridinium chloride through aromatic nucleophilic substitution. jraic.com
Thiazolidin-4-ones : Thiazolidin-4-one linked 3,5-dinitrobenzamide (B1662146) derivatives have been synthesized and evaluated for their antitubercular activity. benthamdirect.com
Pyrazoles : N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-3,5-dinitrobenzamide has been synthesized from 3,5-dinitrobenzoyl chloride and a pyrazole-containing amine. tandfonline.com
Benzothiazoles : The reaction of 1-chloro-2,6-dinitro-4-perfluoroalkylthiobenzenes with ethyl thioglycolate leads to the formation of benzothiazole (B30560) N-oxides through intramolecular condensation. nih.gov
The following table provides examples of nitrogen-containing heterocycles synthesized using dinitrobenzamide or related scaffolds.
| Starting Material | Reagents | Heterocyclic Product | Reference |
| 2,4-dichloro-1,5-dinitrobenzene | Pyridine | 1-(5-chloro-2,4-dinitrophenyl)pyridinium chloride | jraic.com |
| 3,5-dinitrobenzamide derivative | Amine, substituted aldehydes, thioglycolic acid, DCC | Thiazolidin-4-one linked 3,5-dinitrobenzamide | benthamdirect.com |
| 3,5-dinitrobenzoyl chloride | 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, triethylamine | N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-3,5-dinitrobenzamide | tandfonline.com |
This compound serves as a precursor for generating a variety of aromatic and heteroaromatic scaffolds through several key reaction pathways. The electron-withdrawing nature of the two nitro groups activates the benzene (B151609) ring for nucleophilic aromatic substitution (SNAr) of the chlorine atom. clockss.orgsemanticscholar.orgbits-pilani.ac.in This allows for the introduction of a wide range of substituents by reacting this compound with various nucleophiles.
Another important pathway involves the reduction of the nitro groups. As discussed previously, the reduction of the dinitro compound to a diamine opens up routes to various heterocyclic systems through condensation and cyclization reactions. This reductive cyclization strategy is a powerful tool for building complex heteroaromatic scaffolds.
The dinitrobenzamide scaffold itself has been identified as a privileged structure in medicinal chemistry, particularly in the development of anti-tubercular agents. nih.gov The ability to modify the scaffold at multiple positions makes it a versatile platform for creating libraries of compounds for drug discovery.
Strategic Building Block in Advanced Organic Synthesis
In the realm of advanced organic synthesis, a strategic building block is a molecule that possesses multiple reactive sites, allowing for the efficient and controlled construction of complex target molecules. lifechemicals.com this compound fits this description perfectly. Its trifunctional nature, with a displaceable chloro group and two reducible nitro groups, provides chemists with a powerful tool for molecular design and synthesis.
The strategic importance of this building block is particularly evident in the field of medicinal chemistry. smolecule.comnih.govbenthamdirect.comresearchgate.netacs.orgontosight.ai The dinitrobenzamide core is present in a number of biologically active compounds, and the ability to easily introduce diversity at multiple positions is highly advantageous for structure-activity relationship (SAR) studies. The use of conformationally restricted scaffolds, for which diamines derived from this compound can serve as precursors, is a key strategy in modern drug discovery. lifechemicals.com
The versatility of this compound as a strategic building block is underscored by the diverse range of complex molecules that can be synthesized from it, from potent cytotoxic agents to novel heterocyclic systems with potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Chloro-2,4-dinitrobenzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sequential nitration and chlorination of benzamide derivatives. A common approach includes:
Nitration : Introduce nitro groups at positions 2 and 4 using a mixture of nitric and sulfuric acids at 0–5°C to control exothermicity.
Chlorination : React with chlorine gas or chlorinating agents (e.g., PCl₅) in anhydrous conditions at 80–100°C.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., excess nitrating agents for higher yields).
Q. Which analytical techniques are critical for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : Confirm substitution patterns (¹H NMR: aromatic proton shifts; ¹³C NMR: nitro and chloro group effects).
- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and amide (1650–1600 cm⁻¹ C=O stretch) groups.
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and fragmentation patterns .
Q. How should this compound be stored to ensure stability?
- Guidelines : Store in airtight, light-resistant containers at 2–8°C. Desiccate with silica gel to prevent hydrolysis of the amide group. Avoid prolonged exposure to moisture or bases, which may degrade nitro substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Approach :
Reproducibility : Repeat experiments under identical conditions to rule out procedural errors.
Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex aromatic systems.
Collaborative Validation : Cross-reference with databases like NIST Chemistry WebBook or PubChem for benchmark spectra .
- Case Study : Discrepancies in nitro group IR peaks may arise from polymorphism; XRD analysis can confirm crystal structure variations .
Q. What strategies are effective for studying the reaction mechanisms of this compound in nucleophilic substitution reactions?
- Methodology :
- Kinetic Studies : Monitor reaction rates via HPLC under varying temperatures and solvents (e.g., DMF vs. THF).
- Isotopic Labeling : Use ¹⁵N-labeled amines to track substitution pathways.
- Computational Modeling : Employ DFT (e.g., Gaussian) to simulate transition states and activation energies .
- Challenges : Steric hindrance from nitro groups may limit reactivity; consider using bulky leaving groups to probe steric effects .
Q. How can factorial design optimize the synthesis of this compound derivatives for high-throughput screening?
- Experimental Design :
- Variables : Temperature, catalyst loading, solvent polarity.
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 90°C, 5 mol% FeCl₃, DCM solvent) for maximum yield.
- Validation : Confirm robustness via triplicate runs and ANOVA analysis .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Assay Selection :
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus or E. coli).
- Enzyme Inhibition : Fluorescence-based assays (e.g., protease or kinase inhibition).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
